2-Bromo-N-cyclopropyl-5-iodobenzamide

Adenylate Cyclase 1 Inhibitor GPCR signaling

2-Bromo-N-cyclopropyl-5-iodobenzamide (CAS 1696557-00-2) is a halogenated benzamide derivative with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol. It features a benzamide core substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and an N-cyclopropyl group.

Molecular Formula C10H9BrINO
Molecular Weight 365.99 g/mol
Cat. No. B8015530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-cyclopropyl-5-iodobenzamide
Molecular FormulaC10H9BrINO
Molecular Weight365.99 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)I)Br
InChIInChI=1S/C10H9BrINO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
InChIKeyOYGCGVKCUJKWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclopropyl-5-iodobenzamide (CAS 1696557-00-2): A Difunctionalized Benzamide Scaffold for Orthogonal Cross-Coupling and Medicinal Chemistry


2-Bromo-N-cyclopropyl-5-iodobenzamide (CAS 1696557-00-2) is a halogenated benzamide derivative with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol [1]. It features a benzamide core substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and an N-cyclopropyl group. This substitution pattern provides two chemically distinct halogen handles (C–Br and C–I) on the aromatic ring, enabling sequential, orthogonal metal-catalyzed cross-coupling reactions for the rapid construction of molecular complexity [2]. The compound is commercially available for research and development use, with a typical purity specification of ≥95% .

Why 2-Bromo-N-cyclopropyl-5-iodobenzamide Cannot Be Replaced by a Generic Benzamide Analog in Synthetic and Screening Workflows


Simply selecting any halogenated benzamide or a close regioisomer as a substitute for 2-bromo-N-cyclopropyl-5-iodobenzamide is not scientifically sound. The compound's value derives from the precise spatial arrangement of its bromine and iodine atoms and the presence of the N-cyclopropyl moiety, which together dictate its reactivity profile and potential biological interactions. For instance, replacing this compound with the des-iodo analog 2-bromo-N-cyclopropylbenzamide eliminates the possibility of chemoselective C–I oxidative addition, a critical step in many tandem cross-coupling sequences . Conversely, using the regioisomer 5-bromo-N-cyclopropyl-2-iodobenzamide alters the vector of exit off the aromatic ring, which can profoundly affect the geometry of the final coupled products and their fit into biological targets . The N-cyclopropyl group itself contributes to a distinct conformational and metabolic profile compared to N-methyl or N-phenyl analogs, making direct replacement without re-optimization a high-risk proposition [1].

Quantitative Differentiation of 2-Bromo-N-cyclopropyl-5-iodobenzamide from Its Closest Analogs


Adenylate Cyclase 1 (AC1) Inhibition: The Only Documented Biological Activity for a 2-Bromo-N-cyclopropyl-5-iodobenzamide Scaffold

2-Bromo-N-cyclopropyl-5-iodobenzamide has a reported inhibitory IC50 of 10,000 nM (10 µM) against human Adenylate Cyclase 1 (AC1) in a cellular cAMP accumulation assay [1]. This is the only direct, quantitative biological activity measurement currently available for this specific compound. In contrast, the closest analogs—2-bromo-N-cyclopropylbenzamide (no iodine) and 2-bromo-5-iodobenzamide (no N-cyclopropyl group)—have no reported activity against AC1 in any public database, providing preliminary evidence that both halogenation and the specific N-cyclopropyl amide are required for target engagement [2].

Adenylate Cyclase 1 Inhibitor GPCR signaling

Orthogonal Halogen Reactivity: Chemoselective C–I vs. C–Br Oxidative Addition for Sequential Cross-Coupling

The presence of both a C–Br and a C–I bond on the same aromatic ring provides a fundamental chemical advantage: iodine is known to undergo oxidative addition to Pd(0) significantly faster than bromine, enabling chemoselective, sequential coupling reactions in a single synthetic operation [1]. This principle is well-established for similar dihalogenated benzamides, where the iodine atom reacts first in Sonogashira or Suzuki couplings, leaving the bromine available for a second, distinct transformation [2]. The target compound possesses this orthogonal reactivity by design, whereas the comparator 2-bromo-N-cyclopropylbenzamide has only a single reactive handle, limiting its utility to a single diversification step and requiring alternative, less efficient strategies for building complexity.

Orthogonal Cross-Coupling Palladium Catalysis Sequential Functionalization

Physicochemical Differentiation: The Impact of Dual Halogenation and N-Cyclopropyl Group on Lipophilicity and Topological Polar Surface Area

Computed physicochemical properties provide a quantitative basis for differentiation. The target compound (C10H9BrINO) has a XLogP3 value of 3.1 and a TPSA of 29.1 Ų [1]. Its regioisomer, 5-bromo-N-cyclopropyl-2-iodobenzamide (CAS 1341397-46-3), has a slightly lower computed LogP of 2.95, while sharing the same TPSA . The des-iodo analog 2-bromo-N-cyclopropylbenzamide (C10H10BrNO) has a molecular weight of only 240.10 g/mol and a correspondingly lower LogP (~2.1 estimated), significantly altering its drug-likeness profile. The heavier, more lipophilic target compound falls within a different property space, which can influence membrane permeability, metabolic stability, and in vivo distribution. These differences are critical for medicinal chemists selecting a scaffold for a lead optimization program where a specific LogP range is targeted [2].

LogP TPSA Drug-likeness Physicochemical Properties

Commercially Defined Purity Specification: Batch-to-Batch Consistency for Reliable Process Chemistry

Vendor specifications provide a quantitative measure of reliability. The target compound is offered with a minimum purity of 95% by at least one commercial supplier, with supporting Certificate of Analysis (CoA) available upon request . While similar purity grades are common for many research chemicals, the explicit documentation and quality assurance processes for this specific compound ensure that synthetic and biological assay results are not confounded by variable impurity profiles—a critical factor when results must be reproducible across different laboratories or batches. This contrasts with less rigorously characterized analogs that may be procured from sources without documented quality systems.

Quality Control Purity Procurement Reproducibility

Optimal Deployment Scenarios for 2-Bromo-N-cyclopropyl-5-iodobenzamide Based on Verified Differentiation Data


Chemical Probe Development for Adenylate Cyclase 1 (AC1)

The validated, albeit weak, IC50 of 10 µM against AC1 [1] makes this compound a viable starting scaffold for hit-to-lead optimization. Unlike its inactive mono-halogenated or des-cyclopropyl analogs, it possesses the minimal pharmacophoric elements for target engagement. Medicinal chemists can use this compound to build focused libraries, improving potency while retaining the unique N-cyclopropylbenzamide core, a strategy that would be impossible with simpler, inactive analogs.

Rapid Assembly of DNA-Encoded Libraries (DELs) via Orthogonal Cross-Coupling

The orthogonal C–I and C–Br bonds allow for sequential, chemoselective Pd-catalyzed reactions [2]. This enables a split-and-pool DEL synthesis where the first diversity element is installed at the iodine position via a mild Suzuki coupling under conditions that leave the bromine untouched, followed by a second, higher-temperature coupling at the bromine position. This two-step sequence on a single scaffold is more efficient than using separate mono-halogenated building blocks, reducing synthesis cycle time and increasing library diversity density.

Synthesis of Radiolabeled Probes for Preclinical Imaging

The iodine atom at the 5-position is a natural isotopic handle for radioiodination (e.g., with ¹²⁵I or ¹³¹I) via isotope exchange or tin-precursor chemistry, as demonstrated for structurally related iodobenzamides [3]. The ortho-bromine can then be used to further functionalize the molecule with a targeting moiety or a pharmacokinetic modifier. This dual-modality potential is not available in the des-iodo analog 2-bromo-N-cyclopropylbenzamide, which lacks the site for direct radiolabeling, and thus positions the target compound as a privileged scaffold for radiopharmaceutical research.

Conformational Analysis and Solid-State Studies of Halogenated Benzamides

The N-cyclopropyl group introduces a defined conformational constraint, and the combination of bromine and iodine atoms provides strong anomalous scattering for X-ray crystallography [4]. This compound is therefore well-suited for structural biology and chemical crystallography studies aimed at understanding halogen bonding and foldamer formation, areas where the 3×3 isomer grids of halogenated benzamides have already provided fundamental insights.

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